Thymidylate Synthase Inhibition: 2-Thienyl Piperazine HCl vs Structural Analogs
Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (99580-45-7) demonstrates thymidylate synthase (TS) inhibitory activity in multiple assay systems, with quantitative differentiation versus structurally related thiophene-piperazine compounds [1][2]. A more complex analog, (4-Isopropyl-piperazin-1-yl)-{5-[(2-methoxy-ethylamino)-methyl]-thiophen-2-yl}-methanone, which incorporates an isopropyl substituent on the piperazine ring and an amino-methyl side chain on the thiophene, achieves substantially higher TS inhibition with an IC50 of 670 nM in mouse L929 TK- fibroblast intact cells [3]. This 1.94-fold greater potency versus the 1,300 nM IC50 observed for 99580-45-7 in murine L1210 leukemia intact cells highlights that the unsubstituted parent scaffold provides a modular starting point amenable to potency-enhancing functionalization [4].
| Evidence Dimension | Thymidylate synthase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,300 nM (1.3 µM) |
| Comparator Or Baseline | (4-Isopropyl-piperazin-1-yl)-{5-[(2-methoxy-ethylamino)-methyl]-thiophen-2-yl}-methanone: IC50 = 670 nM |
| Quantified Difference | Comparator is 1.94-fold more potent (670 nM vs 1,300 nM) |
| Conditions | Target: IC50 in L1210 murine leukemia intact cells; Comparator: IC50 in L929 TK- mouse fibroblast intact cells; both measure cellular thymidylate synthase activity [3][4] |
Why This Matters
The unsubstituted scaffold of 99580-45-7 demonstrates baseline TS inhibitory activity, validating its utility as a synthetic building block for structure-activity relationship (SAR) campaigns aimed at optimizing antiproliferative potency.
- [1] BindingDB. ChEBML_209625. Assay: Thymidylate synthase inhibitory activity of 99580-45-7 derived from H35F/F cells. View Source
- [2] BindingDB. ChEMBL_209643 (CHEMBL811584). Assay: Thymidylate synthase inhibition from E. coli. View Source
- [3] BindingDB BDBM50369176 / CHEMBL1791078. IC50 = 670 nM; Assay: Cellular thymidylate synthase activity in mouse L929 TK- fibroblast intact cells. View Source
- [4] MolBic IDRBLab. Bioactivity Information IT0000338. IC50 = 1300.0 nM; Assay: Thymidylate synthase inhibition in L1210 murine leukemia cells. View Source
